dpq
CAS No.: 129075-73-6
Cat. No.: VC20817139
Molecular Formula: C18H26N2O2
Molecular Weight: 302.4 g/mol
* For research use only. Not for human or veterinary use.
 
                        
Specification
| CAS No. | 129075-73-6 | 
|---|---|
| Molecular Formula | C18H26N2O2 | 
| Molecular Weight | 302.4 g/mol | 
| IUPAC Name | 5-(4-piperidin-1-ylbutoxy)-3,4-dihydro-2H-isoquinolin-1-one | 
| Standard InChI | InChI=1S/C18H26N2O2/c21-18-16-7-6-8-17(15(16)9-10-19-18)22-14-5-4-13-20-11-2-1-3-12-20/h6-8H,1-5,9-14H2,(H,19,21) | 
| Standard InChI Key | RVOUDNBEIXGHJY-UHFFFAOYSA-N | 
| SMILES | C1CCN(CC1)CCCCOC2=CC=CC3=C2CCNC3=O | 
| Canonical SMILES | C1CCN(CC1)CCCCOC2=CC=CC3=C2CCNC3=O | 
| Appearance | Assay:≥99%A white to off-white solid | 
Introduction
Chemical Identity and Structure
DPQ is an isoquinoline derivative with the molecular formula C18H26N2O2 and a molecular weight of 302.41 g/mol . The compound is also known by several synonyms including "DPQ PARP Inhibitor III" and "5-(4-piperidin-1-ylbutoxy)-3,4-dihydroisoquinolin-1(2H)-one" . Its chemical structure features an isoquinoline core with a piperidine-containing side chain.
Physical and Chemical Properties
DPQ appears as a white to off-white solid with specific physicochemical properties that influence its behavior in biological systems and experimental settings . The following table summarizes the key physicochemical properties of DPQ:
| Property | Value | 
|---|---|
| CAS Number | 129075-73-6 | 
| Molecular Formula | C18H26N2O2 | 
| Molecular Weight | 302.41 g/mol | 
| Appearance | White to off-white solid | 
| Melting Point | 107-109°C | 
| Boiling Point | 528.8±50.0°C (Predicted) | 
| Density | 1.096±0.06 g/cm³ (Predicted) | 
| Flash Point | 273.61°C | 
| Vapor Pressure | 0 mmHg at 25°C | 
| pKa | 14.54±0.20 (Predicted) | 
| Refractive Index | 1.544 | 
Biological Activity and Mechanism of Action
The primary biological activity of DPQ is its potent inhibition of poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair and inflammatory processes .
PARP-1 Inhibition
DPQ functions as a highly potent PARP-1 inhibitor with over 99% purity in research-grade preparations . PARP-1 is an enzyme that catalyzes the transfer of ADP-ribose units from NAD+ to protein acceptors, playing a crucial role in DNA repair, genomic stability, and cellular stress responses. By inhibiting PARP-1, DPQ can modulate these cellular processes and potentially provide therapeutic benefits in conditions characterized by excessive PARP-1 activation.
Anti-inflammatory Effects
Research has demonstrated that DPQ exhibits significant anti-inflammatory properties through its inhibition of nuclear factor-kappa B (NF-κB) signaling pathways . In experimental models, DPQ treatment has been shown to reduce the production of pro-inflammatory cytokines and mediators in macrophages following lipopolysaccharide (LPS) stimulation . This anti-inflammatory activity positions DPQ as a compound of interest for conditions with underlying inflammatory components.
The chemical identity of DPQ can be confirmed using its InChI key (RVOUDNBEIXGHJY-UHFFFAOYSA-N) and comparison with reference standards . These identification parameters facilitate accurate detection and quantification in experimental contexts.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume